(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
Description
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c20-14(12-5-6-16-21-12)18-7-9-19(10-8-18)15-17-11-3-1-2-4-13(11)22-15/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRCMBXTZHZEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole derivative, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves the formation of the isoxazole ring via cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Reactivity of the Piperazine Ring
The piperazine moiety is a secondary amine, enabling nucleophilic reactions such as alkylation, acylation, and salt formation.
Key Reactions:
-
Alkylation/Acylation :
Piperazine derivatives react with alkyl halides or acyl chlorides to form N-alkylated or N-acylated products. For example, in related compounds, piperazine reacts with dibromo chalcone sulfonyl chlorides to form fused heterocyclic systems (e.g., benzo isothiazolo[2,3-a]pyrazine derivatives) under reflux in ethanol . -
Salt Formation :
The basic nitrogen atoms in piperazine can form stable salts with acids (e.g., HCl, H₂SO₄), enhancing solubility for pharmacological applications .
Table 1: Piperazine Ring Reactions
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Alkylation | Dibromo sulfonyl chlorides, EtOH | Fused heterocycles (e.g., pyrazines) | |
| Acylation | Acyl chlorides, base | N-Acylpiperazine derivatives |
Benzo[d]thiazole Reactivity
The benzo[d]thiazole core participates in electrophilic substitution and coordination chemistry due to its electron-deficient aromatic system.
Key Reactions:
-
Electrophilic Substitution :
The 6-fluoro substituent on benzo[d]thiazole (in analogous compounds) directs electrophiles to the 5- or 7-positions. For example, bromination or nitration occurs under acidic conditions. -
Metal Coordination :
The thiazole sulfur and adjacent nitrogen can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic activity .
Table 2: Benzo[d]thiazole Reactions
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Bromination | Br₂, glacial acetic acid | 5- or 7-Bromo derivatives | |
| Metal Coordination | CuCl₂, MeOH | Stable metal complexes |
Isoxazole Reactivity
The isoxazole ring is prone to ring-opening reactions under acidic or basic conditions and participates in cycloadditions.
Key Reactions:
-
Ring-Opening :
Isoxazole undergoes hydrolysis in concentrated HCl to form β-keto amides, which could modify the methanone linker. -
1,3-Dipolar Cycloaddition :
The isoxazole’s electron-deficient nature allows reactions with alkynes or nitrile oxides to form polycyclic systems.
Table 3: Isoxazole Reactions
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Hydrolysis | HCl (conc.), reflux | β-Keto amide formation | |
| Cycloaddition | Alkynes, Cu catalyst | Fused bicyclic compounds |
Methanone Linker Reactivity
The central methanone group (C=O) is susceptible to nucleophilic attack, enabling condensation or reduction reactions.
Key Reactions:
-
Grignard Reaction :
Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols. -
Reduction :
LiAlH₄ reduces the carbonyl to a CH₂ group, altering the compound’s rigidity .
Biological Activity and Reactivity Correlations
The compound’s anti-mycobacterial activity is attributed to its ability to:
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neurology.
Anticancer Activity
Several studies have highlighted the anticancer properties of compounds with similar structures. The compound's ability to induce apoptosis in cancer cells has been documented, showing its potential as an anticancer agent. For example, derivatives of benzothiazole have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |
| Compound B | A549 (Lung) | 7.5 | Caspase activation |
| Compound C | HCT116 (Colon) | 3.2 | Cell cycle arrest |
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Research on similar isoxazole derivatives indicates their utility in treating neurological disorders by modulating neurotransmitter systems .
Table 2: Neuroprotective Activities
| Compound | Model System | Effect |
|---|---|---|
| Compound D | PC12 Cells | Increased viability |
| Compound E | Mouse Model | Reduced neuroinflammation |
Antimicrobial Properties
Compounds containing benzothiazole and piperazine structures have been noted for their antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains.
Table 3: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound F | E. coli | 12 µg/mL |
| Compound G | S. aureus | 10 µg/mL |
| Compound H | P. aeruginosa | 15 µg/mL |
Mechanism of Action
The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole ring is known to bind to certain enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s solubility and bioavailability, while the isoxazole group may contribute to its stability and reactivity. Together, these structural features enable the compound to exert its effects through multiple pathways, making it a versatile tool in research and therapeutic applications.
Comparison with Similar Compounds
Table 1: Substituent Variations on the Benzothiazole-Piperazine Core
Key Observations :
- Electron-Withdrawing Groups (e.g., 6-Fluoro) : Fluorine enhances metabolic stability and may influence binding affinity to targets like kinases .
Comparison with Urea-Linked Piperazine-Thiazole Derivatives
Table 2: Urea Derivatives with Piperazine-Thiazole Cores ()
| Compound | Substituent on Urea Moiety | Molecular Weight (Da) | Yield (%) | ESI-MS [M+H]+ |
|---|---|---|---|---|
| 11a | 3-Fluorophenyl | 484.2 | 85.1 | 484.2 |
| 11b | 3,5-Dichlorophenyl | 534.2 | 83.7 | 534.2 |
| 11d | 4-(Trifluoromethyl)phenyl | 534.1 | 85.3 | 534.1 |
Key Observations :
- Urea vs. Methanone Linkage: Urea derivatives (e.g., 11a–d) exhibit higher molecular weights (484–534 Da) compared to the target compound (~365 Da), impacting pharmacokinetics.
- Bioactivity: Urea-linked compounds are often designed as kinase inhibitors or antiproliferative agents, whereas methanone-linked structures (like the target) may prioritize different target interactions .
Key Observations :
Biological Activity
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Chemical Structure and Synthesis
The compound features a unique combination of benzothiazole, piperazine, and isoxazole moieties. The synthesis typically involves multi-step organic reactions, starting with the preparation of 6-chlorobenzo[d]thiazole, which is then reacted with piperazine to form an intermediate. This intermediate is subsequently coupled with isoxazole derivatives under specific reaction conditions to yield the final product.
The biological activity of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is attributed to its interaction with various molecular targets. Notably, it may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. The binding affinity of the compound to these enzymes suggests a potential role in reducing inflammation .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity:
- Studies have shown that compounds containing benzothiazole and isoxazole moieties possess significant antimicrobial properties. For instance, benzothiazole derivatives have demonstrated effectiveness against a range of bacterial strains .
2. Anticancer Properties:
- The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary findings suggest that it may inhibit tumor growth and proliferation through mechanisms involving apoptosis and cell cycle arrest .
3. Anti-inflammatory Effects:
- The inhibition of COX enzymes by this compound points towards its potential application in treating inflammatory diseases. This action could be beneficial in conditions such as arthritis and other inflammatory disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
Q & A
Q. Basic
- Spectroscopy : ¹H/¹³C NMR confirms structural motifs (e.g., benzothiazole protons at δ 7.2–8.5 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm) . HRMS validates molecular mass (e.g., [M + Na]⁺ peaks) .
- Chromatography : TLC monitors reaction progress, while RP-HPLC assesses purity (>95%) .
Advanced : UPLC-MS/MS identifies degradation products under stress conditions (e.g., thermal/base-induced cleavage) .
How are degradation products analyzed under stress conditions?
Q. Advanced
- Forced degradation : Expose the compound to base (NaOH), heat (80°C), or oxidative (H₂O₂) conditions.
- UPLC-MS/MS : Detects fragments like molecular ions (e.g., m/z 354.30 for pyrrolidine carboxamide derivatives) and elucidates degradation pathways .
- Stability protocols : Follow ICH guidelines for pH, temperature, and light sensitivity studies.
How is the biological activity of this compound evaluated?
Q. Advanced
- Antimicrobial assays : Screen against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using agar diffusion or microdilution methods. Derivatives with sulfonylpiperazine groups show enhanced activity .
- Receptor binding : Radioligand displacement assays (e.g., 5HT1A receptor affinity) guide structure-activity relationship (SAR) studies .
Methodology : IC₅₀ determination via dose-response curves and comparative analysis with control compounds.
What intermediates are pivotal in synthesizing this compound?
Q. Basic
- Benzothiazole precursors : 4-(Benzo[d]thiazol-2-yl)benzenamine, synthesized via reported procedures .
- Piperazine derivatives : 4-Isopropylpiperazine-1-carbaldehyde or chloro-substituted analogs enable modular coupling .
- Isoxazole building blocks : 5-Aminoisoxazole derivatives facilitate methanone formation .
How can contradictory data in synthetic protocols be resolved?
Q. Advanced
- Solvent effects : Compare acetic acid (polar protic) vs. DMF (polar aprotic) on reaction rates and byproduct formation .
- Catalyst screening : Test bases (K₂CO₃ vs. NaOAc) for alkylation efficiency .
- Statistical design : Use DoE (Design of Experiments) to identify critical factors (temperature, time, stoichiometry).
How are structural analogs designed for SAR studies?
Q. Advanced
- Substituent variation : Modify benzothiazole (e.g., 6-chloro, 4-methyl) or isoxazole (e.g., 3-nitro) groups to probe electronic effects .
- Scaffold hopping : Replace piperazine with azetidine or morpholine to assess ring size impact .
- Bioisosteres : Substitute thiazole for oxazole or pyridine to optimize pharmacokinetics .
Validation : Computational docking (e.g., AutoDock) predicts binding modes to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
